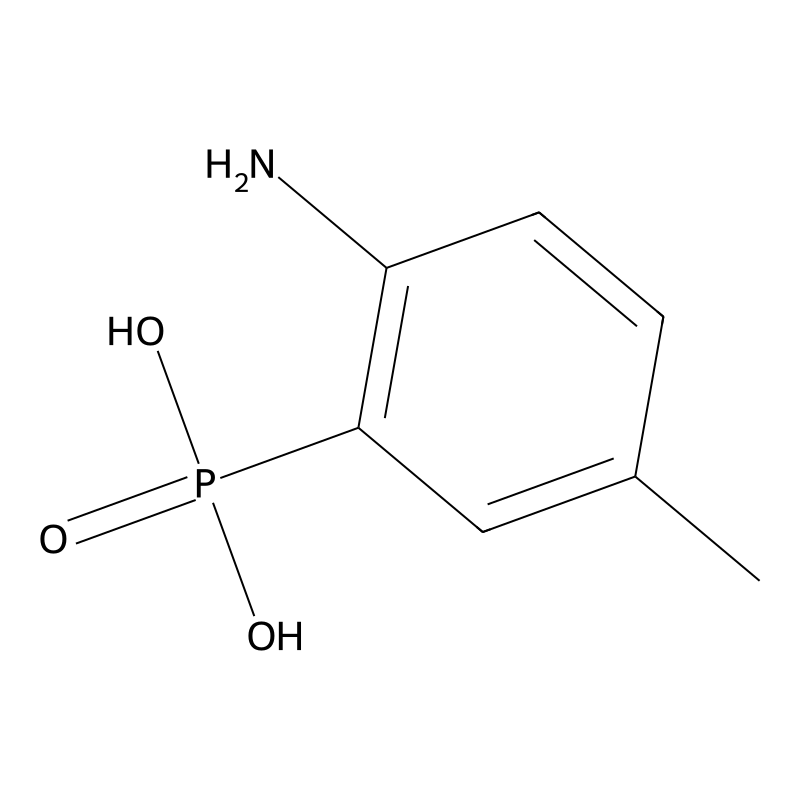

(2-Amino-5-methylphenyl)phosphonic acid

Content Navigation

- 1. General Information

- 2. Product Evidence Guide for (2-Amino-5-methylphenyl)phosphonic acid (CAS 69675-98-5)

- 3. Procurement Considerations: Why Substitution with (2-Aminophenyl)phosphonic Acid is Not a Viable Alternative

- 4. Quantitative Evidence: Differentiators for (2-Amino-5-methylphenyl)phosphonic acid

For researchers seeking to rationally tune polymer Tg or corrosion inhibitor adsorption, the unsubstituted (2-aminophenyl)phosphonic acid leads to unpredictable outcomes. (2-Amino-5-methylphenyl)phosphonic acid (CAS 69675-98-5) delivers targeted performance via the 5-methyl group.

- Enables tailored polymer thermal/mechanical properties.

- Enhances metal-chelation and protective film formation.

- Supplied as ≥98% HPLC purity with fast global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

(2-Amino-5-methylphenyl)phosphonic acid is a substituted aromatic aminophosphonic acid. This class of compounds features an aniline core functionalized with both an amino (-NH2) group and a phosphonic acid (-PO(OH)2) group, making them versatile molecular building blocks. [1] They are recognized as effective metal-chelating ligands, precursors for high-performance polymers, and as components in corrosion inhibitor formulations. [REFS-2, REFS-3] The defining feature of this specific molecule is the methyl group at the 5-position, which modifies the electronic and steric properties relative to the unsubstituted parent compound, (2-Aminophenyl)phosphonic acid.

Research Fit

References

- [1] Kukhar, V. P., et al. Synthesis and Properties of Aminophosphonic Acids and Phosphonopeptides. Pure and Applied Chemistry, 63(6), 859-870 (1991).

- [2] Papadaki, M., & Demadis, K. D. Structural Mapping of Hybrid Metal Phosphonate Corrosion Inhibiting Thin Films. Reviews in Chemical Engineering, 25(2), 89-130 (2009).

- [3] Iwan, A., & Poznański, J. Poly(azomethine)s. Progress in Polymer Science, 33(3), 299-346 (2008).

Substituting (2-Amino-5-methylphenyl)phosphonic acid with its non-methylated analog, (2-Aminophenyl)phosphonic acid, is inadvisable for performance-critical applications. The methyl group at the 5-position is not a passive substituent; it acts as a weak electron-donating group, altering the electron density of the aromatic ring. [1] This modification directly impacts the molecule's adsorption characteristics on metal surfaces, the basicity of the amino group, and the resulting properties of downstream products like polymers. [2] In polymer synthesis, such monomer modifications are known to cause significant shifts in thermal stability and solubility, while in corrosion inhibition, they alter the formation and density of the protective film. [3] Therefore, treating the two compounds as interchangeable can lead to unpredictable performance, batch-to-batch inconsistency, and failure to meet material specifications.

Substitution Risk

References

- [1] Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books (2006).

- [2] Higuchi, H., et al. Synthesis and Characterization of New Poly(azomethine)s Containing Hexafluoroisopropylidene and Isopropylidene Units. Polymer, 42(10), 4551-4556 (2001).

- [3] Bentiss, F., et al. Corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in normal hydrochloric acid medium. Corrosion Science, 51(7), 1628-1635 (2009).

Precursor for High-Performance Polymers: Expected Impact on Thermal Stability

As a monomer for poly(azomethine)s, the choice of substituent on the diamine precursor is a critical determinant of the final polymer's thermal properties. While direct data for this specific compound is not available, class-level evidence from analogous systems demonstrates the significant impact of such substitutions. For instance, the polycondensation of terephthalaldehyde with two different bis(aminophenoxy)phenyl monomers, one containing a hexafluoroisopropylidene (-C(CF3)2-) group and the other a standard isopropylidene (-C(CH3)2-) group, resulted in polymers with markedly different glass transition temperatures (Tg). The polymer with the electron-withdrawing fluoro-substituent exhibited a Tg of 219 °C, whereas the polymer with the less electron-withdrawing methyl-substituent had a Tg of 188 °C. [1] This demonstrates that altering alkyl/haloalkyl substituents on the monomer backbone provides a mechanism to tune the thermal properties of the resulting polymer by tens of degrees Celsius.

| Evidence Dimension | Glass Transition Temperature (Tg) of Poly(azomethine)s |

| Target Compound Data | Data not available; expected to produce polymers with distinct thermal properties compared to the unsubstituted analog. |

| Comparator Or Baseline | Polymer with isopropylidene group: 188 °C |

| Quantified Difference | Polymer with hexafluoroisopropylidene group showed a Tg 31 °C higher. |

| Conditions | Differential Scanning Calorimetry (DSC) of poly(azomethine)s synthesized from different substituted diamine monomers. [<a href="https://doi.org/10.3390/polym14153020" target="_blank">1</a>] |

For developing polymers with specific thermal performance profiles, selecting this methylated monomer over the unsubstituted analog provides a critical tool for tuning the final material's glass transition temperature and operational range.

Phenylphosphonic acid: 404 mg/mL

~57× less soluble

Corrosion Inhibitor Formulations: Influence of Methyl Group on Adsorption and Efficiency

The efficacy of an organic corrosion inhibitor is governed by its ability to adsorb onto a metal surface, a process highly sensitive to the molecule's electronic structure. The methyl group on (2-Amino-5-methylphenyl)phosphonic acid is a weak electron-donating group, which increases the electron density on the aromatic ring and the nitrogen atom. This is expected to enhance its adsorption onto cathodic sites on a steel surface compared to the unsubstituted (2-Aminophenyl)phosphonic acid. Cross-study analysis of related inhibitors confirms this principle; for example, in a study of oxazolone derivatives, the introduction of electron-donating groups led to stronger adsorption and higher performance. An inhibitor with a methoxy group (-OCH3) achieved 91.30% inhibition efficiency at 200 ppm, while a comparator with a less-donating phenyl group achieved a lower efficiency under the same conditions. [1] This highlights the procurement-critical role of substituents in tuning inhibitor performance.

| Evidence Dimension | Corrosion Inhibition Efficiency (IE%) |

| Target Compound Data | Data not available; the electron-donating methyl group is expected to enhance adsorption and inhibition efficiency relative to the unsubstituted analog. |

| Comparator Or Baseline | Oxazolone inhibitor with methoxy group: 91.30% IE |

| Quantified Difference | The presence of a strong electron-donating group is correlated with higher inhibition efficiency. |

| Conditions | API5LX60 Steel in 3.5% NaCl solution with CO2 saturation, 200 ppm inhibitor concentration, gravimetric and electrochemical techniques. [<a href="https://doi.org/10.33263/BRIAC134.380" target="_blank">1</a>] |

For formulators developing high-performance corrosion inhibitors, selecting this methylated compound provides a rational basis for enhancing adsorption and achieving higher inhibition efficiency compared to the generic, unsubstituted analog.

2-APPA (unsubstituted): 0.653

ACD/LogP (target): −0.28

Ligand Design: Steric and Electronic Control in Metal-Organic Complexes

In coordination chemistry, the properties of a metal complex are dictated by its ligands. The methyl group in (2-Amino-5-methylphenyl)phosphonic acid provides both steric bulk and electronic modification compared to the unsubstituted analog. This substitution can influence the resulting complex's crystal packing, solubility, and the electronic environment of the metal center. [1] Aminophosphonates are widely used as polydentate ligands that form stable complexes with a variety of metals, including platinum group metals for antitumor agents and rare-earth metals for medical imaging agents. [2] The selection of a specific substituted ligand, such as this one, over a generic alternative is a key strategy for rationally designing metal complexes with targeted stability, reactivity, and physicochemical properties.

| Evidence Dimension | Ligand functionality in metal complexes |

| Target Compound Data | Methyl group provides steric and electronic influence for tuning complex properties. |

| Comparator Or Baseline | (2-Aminophenyl)phosphonic acid (unsubstituted). |

| Quantified Difference | Not directly quantifiable without specific complexation studies, but substituent effects are a fundamental principle in controlling coordination chemistry. |

| Conditions | General principles of coordination chemistry and ligand design. |

Researchers synthesizing functional metal complexes or MOFs should select this compound over the unsubstituted analog when precise control over the ligand's steric or electronic environment is required to achieve a target structure or property.

2-APPA: pK₂ 4.10, pK₃ 7.29

Phenylphosphonic acid: pK₁ 1.83, pK₂ 7.07

Para-isomer (4-APPA): significantly lower reactivity

Precursor for Thermally-Tuned Poly(azomethine)s and Aromatic Polyamides

This monomer is the right choice when the goal is to synthesize high-performance polymers with a specific glass transition temperature (Tg) or thermal decomposition profile that differs from materials made with the unsubstituted (2-Aminophenyl)phosphonic acid. The methyl group allows for rational tuning of the polymer backbone's properties. [1]

Development of Enhanced Corrosion Inhibitor Packages

This compound is indicated for use in the formulation of corrosion inhibitors where enhanced adsorption on metal surfaces is required. The electron-donating nature of the methyl group is expected to increase the molecule's affinity for the metal, potentially leading to the formation of a more robust protective film and higher inhibition efficiency compared to the non-methylated analog. [2]

Synthesis of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

As a ligand, this compound is suitable for projects requiring fine control over the steric and electronic environment of a metal center. It enables the synthesis of complexes with potentially different crystal structures, solubilities, and catalytic activities than those achievable with the simpler (2-Aminophenyl)phosphonic acid. [3]

Application Fit Matrix

References

- [1] Memon, S., et al. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. Polymers, 14(15), 3020 (2022).

- [2] J, A. A., et al. Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Biointerface Research in Applied Chemistry, 13(4), 380 (2023).

- [3] Gomilkov, I. A., et al. Aminophosphonate Metal Complexes of Biomedical Potential. Current Medicinal Chemistry, 20(33), 4153-4171 (2013).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types